5-Benzamido-2-iodobenzoic acid

説明

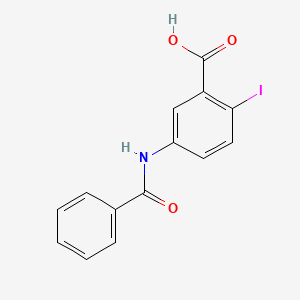

5-Benzamido-2-iodobenzoic acid is a benzoic acid derivative featuring an iodine atom at the 2-position and a benzamido group (-NH-C₆H₅CO) at the 5-position of the aromatic ring. This compound combines the electron-withdrawing effects of iodine with the steric and electronic contributions of the benzamido moiety, making it a structurally unique molecule. The benzamido group enhances resonance stabilization and may influence biological activity, solubility, and crystallinity compared to simpler halogenated benzoic acids.

特性

IUPAC Name |

5-benzamido-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO3/c15-12-7-6-10(8-11(12)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTYTDMGTNREAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzamido-2-iodobenzoic acid typically involves the introduction of the benzoylamino group to a 2-iodobenzoic acid precursor. One common method is through the reaction of 2-iodobenzoic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

化学反応の分析

Types of Reactions

5-(Benzoylamino)-2-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The benzoylamino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Boron reagents and palladium catalysts are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids and amides.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions: Biaryl compounds are the major products.

科学的研究の応用

5-(Benzoylamino)-2-iodobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 5-Benzamido-2-iodobenzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

Key Observations:

Substituent Effects on Solubility :

- The benzamido group in this compound introduces steric bulk and hydrogen-bonding capacity, likely reducing solubility in polar solvents compared to halogenated analogs like 5-Bromo-2-iodobenzoic acid.

- Sulfonamido derivatives (e.g., 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid, ) exhibit higher acidity and solubility due to the sulfonamide group’s strong electron-withdrawing nature.

Biological Activity :

- 2-Cinnamamido-5-iodobenzoic acid demonstrates antiproliferative activity, attributed to its conjugated acrylamido group. The benzamido analog may share similar bioactivity due to its planar aromatic structure, which could enhance DNA intercalation or enzyme inhibition.

- Halogenated analogs (e.g., 5-Bromo-2-iodobenzoic acid) are primarily used as intermediates in drug synthesis, lacking direct evidence of bioactivity.

Synthetic Considerations: The synthesis of 5-substituted iodobenzoic acids typically involves coupling amino groups with acyl chlorides (). Yields and purity depend on steric hindrance; bulkier groups like benzamido may require optimized reaction conditions.

Physicochemical and Pharmacological Differences

- Acidity : The benzamido group’s resonance donation may reduce the acidity of the carboxylic acid group compared to electron-withdrawing halogens (Cl, Br) in analogs like 2-Chloro-5-iodo-benzoic acid.

- Thermal Stability : The melting point of 2-cinnamamido-5-iodobenzoic acid (250–252°C) suggests that this compound may also exhibit high thermal stability due to strong intermolecular hydrogen bonding.

Q & A

Q. What are the established synthetic routes for 5-Benzamido-2-iodobenzoic acid, and how do reaction conditions influence yield?

The synthesis of iodinated benzoic acid derivatives typically involves electrophilic aromatic substitution or metal-catalyzed coupling. For example, iodination of substituted benzoic acids can be achieved using iodine in the presence of oxidizing agents like HNO₃ or H₂O₂, with acetic anhydride as a solvent . Key factors include:

- Temperature control : Higher temperatures (80–100°C) accelerate iodination but may degrade sensitive functional groups.

- Purification : Crystallization or sublimation is critical for removing unreacted iodine and byproducts. Adjusting solvent polarity (e.g., methanol/water mixtures) improves purity .

- Yield optimization : Excess iodine (1.5–2.0 eq) ensures complete substitution, but stoichiometric imbalances can lead to di-iodinated impurities.

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodobenzene protons at δ 7.8–8.2 ppm) and benzamide NH signals (~δ 10.5 ppm) .

- Infrared (IR) Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves structural ambiguities, such as iodine positioning and hydrogen bonding in the crystal lattice (e.g., C-I···O interactions) .

Q. How can researchers determine the solubility of this compound in organic solvents?

Solubility profiling follows the IUPAC-NIST methodology:

- Gravimetric analysis : Dissolve known masses in solvents (e.g., ethers, alcohols) at controlled temperatures. Filter undissolved material and calculate solubility (g/L) .

- Error mitigation : Use ±5% relative error margins for reproducibility. For polar solvents like DMSO, account for hygroscopicity by storing under inert gas .

Advanced Research Questions

Q. What strategies improve the synthesis of this compound with >95% purity?

Advanced approaches include:

- Microporous catalysts : Zeolites or MOFs enhance regioselectivity during iodination, reducing byproduct formation .

- Flow chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature .

- Chromatographic purification : Reverse-phase HPLC with C18 columns separates closely related impurities (e.g., de-iodinated analogs) .

Q. How can researchers resolve contradictions in solubility data for this compound?

- Contextual validation : Cross-reference solubility measurements with solvent purity, temperature, and pH. For example, discrepancies in ether solubility may arise from trace water content .

- Statistical analysis : Apply the Modified Relative Deviation (MRD) method to assess internal consistency across datasets. Outliers exceeding 4% MRD warrant re-evaluation .

Q. What methodologies are recommended for studying the pharmacological activity of this compound?

- Receptor binding assays : Screen against dopamine D2 and serotonin 5-HT3 receptors using radioligand displacement (e.g., [³H]spiperone for D2 affinity). Structure-activity relationships (SAR) guide benzamide modifications .

- In vitro models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, noting IC₅₀ values relative to unsubstituted benzoic acids .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites.

- Solvent effects : Use COSMO-RS models to simulate solubility in mixed solvents (e.g., DMF/water) .

Q. What are the key considerations when designing analogues of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。